molecular formula C27H33ClN4O4S B2806865 N-[(2-chlorophenyl)methyl]-6-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide CAS No. 865655-36-3

N-[(2-chlorophenyl)methyl]-6-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Cat. No.: B2806865
CAS No.: 865655-36-3
M. Wt: 545.1
InChI Key: URTFFHGSFPAECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-6-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a useful research compound. Its molecular formula is C27H33ClN4O4S and its molecular weight is 545.1. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on thieno[3,2-d]pyrimidine derivatives, similar in structure to the compound of interest, has shown promising antimicrobial properties. For instance, the synthesis and evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives demonstrated moderate activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022). This suggests that similar compounds could be explored for their potential in combating bacterial infections.

Antitumor Applications

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antitumor activities. A study on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlighted that many of these compounds displayed potent anticancer activity against various human cancer cell lines, including breast, cervical, and colon cancer cells, comparable to that of known chemotherapy drugs like doxorubicin (Hafez & El-Gazzar, 2017). This indicates the potential of the compound for cancer research and therapy.

Enzyme Inhibition Applications

Another area of research interest for similar compounds is enzyme inhibition, which is crucial in drug development for various diseases, including neurodegenerative disorders. Compounds with the thieno[3,2-d]pyrimidine core have been designed and synthesized to act as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011). This highlights the potential of structurally similar compounds for the development of neuroprotective drugs.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN4O4S/c1-19-10-14-30(15-11-19)24(34)18-32-22-12-16-37-25(22)26(35)31(27(32)36)13-6-2-3-9-23(33)29-17-20-7-4-5-8-21(20)28/h4-5,7-8,12,16,19H,2-3,6,9-11,13-15,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFFHGSFPAECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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